molecular formula C13H17NO2 B7905869 5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid

5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B7905869
M. Wt: 219.28 g/mol
InChI Key: NONJDKPWPSQQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position of the indole ring, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in moderate yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in scientific research.

Properties

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-6,10,14H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJDKPWPSQQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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